methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
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Overview
Description
Methyl 1-(2-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific steps and conditions can vary, but generally, methanesulfonic acid (MsOH) is used as a catalyst under reflux conditions in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Methyl 1-(2-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 1-(2-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-3-carboxylate: Another indole derivative with similar biological activities.
3-Methoxycarbonylindole: Known for its antiviral and anticancer properties.
Methyl indolyl-3-carboxylate: Used in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 1-(2-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-12-7-3-4-8-13(12)18-19-15(11-17(22-18)20(23)24-2)14-9-5-6-10-16(14)21-19/h3-10,17-18,21-22H,11H2,1-2H3/t17-,18?/m0/s1 |
InChI Key |
GXXLZYUSJDCEBE-ZENAZSQFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3 |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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